7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole
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Overview
Description
7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole is a heterocyclic compound with a unique structure that combines a furan ring fused to an indole system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired tricyclic structure .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Indole: A basic structure similar to 7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole but without the fused furan ring.
Furan: A simple heterocyclic compound that forms part of the structure of this compound.
Azepinoindole: Another tricyclic compound with a different ring fusion pattern.
Uniqueness: this compound is unique due to its specific ring fusion, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
7,7-dimethyl-2,3,5,6-tetrahydrofuro[2,3-f]indole |
InChI |
InChI=1S/C12H15NO/c1-12(2)7-13-10-5-8-3-4-14-11(8)6-9(10)12/h5-6,13H,3-4,7H2,1-2H3 |
InChI Key |
MIOOWMXFYKDDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=C3C(=C2)CCO3)C |
Origin of Product |
United States |
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